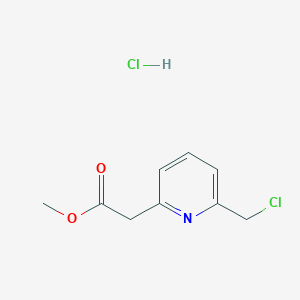![molecular formula C25H37N3O2 B2753633 N-{2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl}adamantane-1-carboxamide CAS No. 932363-58-1](/img/structure/B2753633.png)
N-{2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl}adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule, likely used in the field of chemistry or pharmacology. It contains functional groups such as an amide, morpholine, and adamantane .
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed cyclization processes or reactions with N-C-N dinucleophiles. For instance, a palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide has been developed to yield heterocycles with high efficiency.Molecular Structure Analysis
The molecular structure of similar compounds often reveals interesting features like hydrogen-bonded dimers and unique conformational characteristics. Studies have shown that these molecules can crystallize in centrosymmetric dimer forms facilitated by N-H···O interactions .Chemical Reactions Analysis
Chemical reactions involving similar compounds demonstrate their reactivity and potential for forming new bonds. For example, reactions with dinucleophiles have been employed to synthesize derivatives with significant yields, showcasing the chemical versatility of these compounds.Physical And Chemical Properties Analysis
The physical properties of similar compounds, such as solubility and crystal structure, are crucial for understanding their behavior in different environments . These compounds have been found to possess specific solubility behaviors and crystal structures .Aplicaciones Científicas De Investigación
Pharmacological Potential in Neurodegenerative Diseases
Adamantane derivatives, including compounds structurally related to N-{2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl}adamantane-1-carboxamide, have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Some derivatives, like amantadine and memantine, are already in use, indicating the therapeutic potential of adamantane-based compounds in neurology. The review by Dembitsky et al. (2020) highlights the significance of 1-fluoro- and 1-phosphonic acid adamantane derivatives in surpassing the pharmacological potential of well-known drugs against neurodegenerative diseases, showcasing the promising direction for future biochemical and pharmacological studies (Dembitsky, Gloriozova, & Poroikov, 2020).
Psychotropic Activity
The research on phosphorylacetohydrazides and other phosphorylated carboxylic acids derivatives, as detailed by Semina et al. (2016), underlines the development of new drugs with psychotropic activity. Among these, specific compounds have shown to improve memory and learning, exhibit neuroprotective properties, and correct behavioral disorders, including those related to Alzheimer’s disease. This review consolidates the contribution of adamantane derivatives to the psychopharmacology field, underscoring the novel mechanisms of action these compounds may possess and their potential therapeutic applications (Semina, Сёмина, Baychurina, & Байчурина, 2016).
Chemistry and Biochemistry of Adamantylated Compounds
The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been reviewed by Shokova and Kovalev (2013), offering insights into the advancements made in adamantane chemistry. This review addresses the structural characteristics, synthesis methodologies, and biological activities of adamantylated compounds, highlighting their importance in the development of selective and highly effective drugs (Shokova & Kovalev, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O2/c1-27(2)22-5-3-21(4-6-22)23(28-7-9-30-10-8-28)17-26-24(29)25-14-18-11-19(15-25)13-20(12-18)16-25/h3-6,18-20,23H,7-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBOTXSOJWHJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

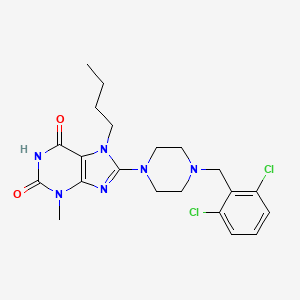
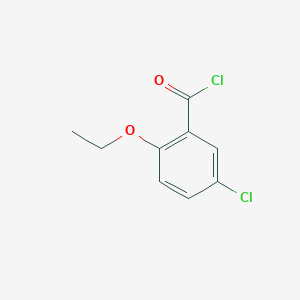

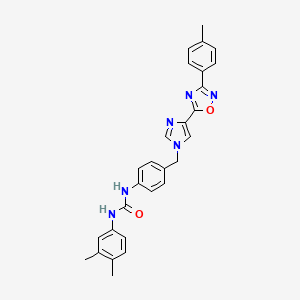
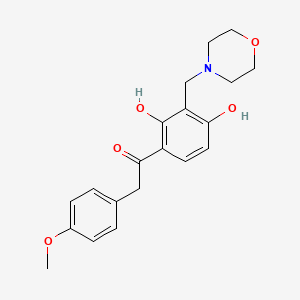
![6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2753561.png)
![1-{3-[(mesitylsulfonyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2753562.png)
![5-(2-Oxo-2-pyrrolidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2753563.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2753566.png)
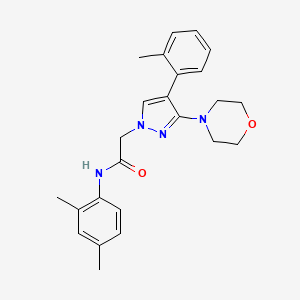
![3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2753570.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2753572.png)
